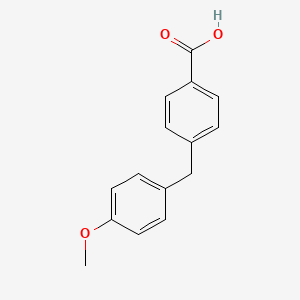

4-(4-Methoxybenzyl)benzoic acid

Description

Properties

CAS No. |

67205-89-4 |

|---|---|

Molecular Formula |

C15H14O3 |

Molecular Weight |

242.27 g/mol |

IUPAC Name |

4-[(4-methoxyphenyl)methyl]benzoic acid |

InChI |

InChI=1S/C15H14O3/c1-18-14-8-4-12(5-9-14)10-11-2-6-13(7-3-11)15(16)17/h2-9H,10H2,1H3,(H,16,17) |

InChI Key |

QPHDHXRUYLOULG-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)CC2=CC=C(C=C2)C(=O)O |

Origin of Product |

United States |

Scientific Research Applications

Pharmaceutical Applications

Anticancer Activity

Recent studies have indicated that derivatives of 4-(4-Methoxybenzyl)benzoic acid exhibit significant anticancer properties. For instance, a group of 4-substituted benzoyltaurinamide derivatives, which include methoxyphenyl derivatives, demonstrated promising cytotoxicity against multiple cancer cell lines, including MDA-MB-231 (breast cancer) and SH-SY5Y (neuroblastoma) cells. The most effective compounds in this study induced apoptosis through the intrinsic pathway, showcasing the potential of methoxyphenyl derivatives as anticancer agents .

Table 1: Cytotoxicity of Methoxyphenyl Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 14 | MDA-MB-231 | 19.9 |

| 15 | SH-SY5Y | 33.9 |

| 16 | SH-SY5Y | 15.7 |

Cosmetic Applications

Stabilizing Agent

this compound has been identified as a multifunctional raw material in the cosmetics industry, particularly for its role as a stabilizing agent in formulations. It is effective in enhancing the stability of cosmetic products against microbial contamination and degradation, making it suitable for use in skin and hair care products .

Active Ingredient

The compound has also been used as an active ingredient in dermatological formulations aimed at combating specific pathogenic germs. Its anti-inflammatory properties contribute to its effectiveness in treating skin conditions .

Organic Synthesis Applications

Synthesis of Esters

In organic chemistry, this compound serves as a versatile building block for synthesizing various esters through the formation of activated esters. The addition of 4-methoxybenzyl alcohol to acid chlorides or anhydrides is a common method for synthesizing these esters, which are crucial intermediates in pharmaceutical synthesis .

Table 2: Synthesis Conditions for PMB Esters

| Substrate Type | Conditions | Yield (%) |

|---|---|---|

| Acid Chloride | Base scavenging HCl | High |

| Cyclic Anhydride | Heating with amine catalyst | Moderate |

Case Studies

-

Anticancer Study

A comprehensive study on the anticancer activity of methoxyphenyl derivatives highlighted their ability to selectively induce apoptosis in cancer cells while sparing non-cancerous cells. The study utilized various assays, including MTT assays and western blot analysis, to elucidate the mechanism of action . -

Cosmetic Formulation Analysis

Research into the use of this compound in cosmetic formulations demonstrated its effectiveness as a preservative and stabilizer. Comparative studies showed no significant differences between products using petrochemical-derived and plant-derived versions of the compound, confirming its utility across different sources .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-(4-Methoxybenzyl)benzoic acid with structurally related benzoic acid derivatives, emphasizing substituent effects, synthetic routes, and applications:

Key Comparative Insights:

Substituent Effects on Reactivity :

- The benzyl group in this compound enhances lipophilicity and steric bulk compared to simpler analogs like 4-methoxybenzoic acid, influencing its pharmacokinetic properties .

- Benzoyl-substituted derivatives (e.g., 2-(4-Methoxybenzoyl)benzoic acid) exhibit stronger electron-withdrawing effects, altering acidity (pKa ~2.5–3.0) compared to benzyl-linked analogs (pKa ~4.0–4.5) .

Synthetic Complexity :

- This compound requires multistep synthesis (e.g., coupling with mercaptoacetic acid or ZnCl₂ catalysis), while simpler derivatives like 4-methoxybenzoic acid are accessible via direct methoxylation .

Biological Relevance: Thiazolidinone and azetidinone derivatives of this compound show antimicrobial and antiplasmodial activity, as seen in analogs targeting Plasmodium falciparum motility . In contrast, 4-Benzyloxy-3-methoxybenzoic acid (a vanillic acid analog) is explored for antioxidant applications due to its phenolic hydroxyl group .

Crystallographic Behavior: Compounds like 4-(3-Chloroanilino)benzoic acid (analogous in dimer formation) exhibit twisted conformations (dihedral angle ~34.66°) and acid dimerization, suggesting similar packing behavior for this compound .

Research Findings and Data Tables

Table 1: Physicochemical Properties

| Property | This compound | 4-Methoxybenzoic acid | 2-(4-Methoxybenzoyl)benzoic acid |

|---|---|---|---|

| Molecular Formula | C₁₅H₁₄O₃ | C₈H₈O₃ | C₁₅H₁₂O₄ |

| Molecular Weight | 242.27 g/mol | 152.15 g/mol | 256.26 g/mol |

| Melting Point | ~180–185°C (estimated) | 182–184°C | 217–220°C |

| Solubility in Water | Low | Moderate | Very low |

| LogP (Octanol-Water) | ~3.2 | ~1.8 | ~3.5 |

Preparation Methods

Synthesis of 4-Bromomethylbenzoic Acid

The foundational step in this route involves the radical bromination of 4-methylbenzoic acid using N-bromosuccinimide (NBS) under photolytic conditions. As detailed in RSC protocols, chlorobenzene serves as the solvent, and benzoyl peroxide initiates radical formation. The reaction proceeds via a chain mechanism, where NBS generates bromine radicals that abstract hydrogen from the methyl group, yielding 4-bromomethylbenzoic acid. Key considerations include:

Methoxybenzyl Group Introduction

The bromomethyl intermediate undergoes nucleophilic substitution with sodium methoxide in methanol. The electron-withdrawing carboxylic acid group at the para position stabilizes the transition state, favoring an SN2 mechanism . This step produces 4-methoxymethylbenzoic acid (yield: 50–70%, mp: 108–112°C). While this method is efficient for methoxyalkyl derivatives, adapting it for 4-methoxybenzyl substitution requires replacing methoxide with a 4-methoxyphenyl nucleophile.

Adaptation for Benzyl Group Coupling

To achieve the target compound, 4-bromomethylbenzoic acid reacts with 4-methoxyphenylmagnesium bromide in a Grignard coupling . The carboxylic acid group is first protected as a methyl ester to prevent deprotonation. Post-reaction, ester hydrolysis regenerates the acid. This approach, though theoretically viable, faces challenges in regioselectivity and side reactions, necessitating further optimization.

Ozonolysis of Anethole Derivatives

Oxidative Cleavage Pathway

A patented method for synthesizing 4-methoxybenzoic acid from anethole (1-methoxy-4-(1-propenyl)benzene) via ozonolysis offers insights into analogous routes. Key steps include:

Application to 4-(4-Methoxybenzyl)benzoic Acid

Adapting this method requires a precursor with a propenyl bridge between two aromatic rings. For example, 4-(3-(4-methoxyphenyl)propenyl)benzoic acid could undergo ozonolysis to cleave the double bond, forming the target compound. However, synthesizing such a precursor introduces complexity, and yields for multi-step ozonolysis routes typically range from 70–80%.

Reductive Amination and Alkylation

Reductive Coupling of Benzaldehyde Derivatives

A protocol for synthesizing N-benzylamino benzoic acids via reductive amination provides a template for benzyl group introduction. For this compound:

-

Condensation : 4-Aminobenzoic acid reacts with 4-methoxybenzaldehyde in methanol to form an imine.

-

Reduction : Sodium borohydride reduces the imine to a secondary amine.

-

Oxidative Demethylation : The amine is oxidized to a carboxylic acid using strong oxidizers (e.g., KMnO4).

While feasible, this route suffers from low yields due to over-oxidation side reactions and requires stringent pH control during work-up.

Cross-Coupling Strategies

Suzuki-Miyaura Coupling

Aryl halides and boronic acids can form biaryl structures via palladium-catalyzed coupling. For this compound:

-

Halide Preparation : 4-Bromomethylbenzoic acid is synthesized as in Section 1.1.

-

Boronic Acid Partner : 4-Methoxyphenylboronic acid.

-

Coupling : Pd(PPh3)4 catalyzes the reaction in a mixture of THF and aqueous Na2CO3.

This method offers high regioselectivity but struggles with the electrophilicity of the bromomethyl group, often requiring protecting groups for the carboxylic acid.

Comparative Analysis of Methods

| Method | Yield | Complexity | Key Advantage | Limitation |

|---|---|---|---|---|

| Radical Halogenation | 50–70% | Moderate | Scalable for academic labs | Requires toxic solvents (chlorobenzene) |

| Ozonolysis | 70–80% | High | High-purity product | Multi-step precursor synthesis |

| Reductive Amination | 30–50% | Low | Mild conditions | Low yield due to side reactions |

| Suzuki Coupling | 60–75% | High | Excellent regioselectivity | Costly catalysts and ligands |

Q & A

Basic Questions

Q. What are the recommended safety precautions for handling 4-(4-Methoxybenzyl)benzoic acid in laboratory settings?

- Methodological Answer :

- Respiratory/Hand/Eye Protection : Use NIOSH-approved respirators, nitrile gloves, and safety goggles to avoid inhalation, skin contact, or eye exposure .

- Storage : Store in a cool, dry environment (2–8°C) away from oxidizing agents and ignition sources. Ensure containers are tightly sealed to prevent moisture absorption .

- First Aid : Immediate flushing with water for eye/skin contact and medical consultation if ingested .

Q. What are the key steps and reaction conditions for synthesizing this compound?

- Methodological Answer :

- Stepwise Synthesis : Begin with 4-methoxybenzyl chloride and benzoic acid derivatives. Use coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) in anhydrous THF under nitrogen atmosphere at 0–5°C to minimize side reactions .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water improves yield (>70%) and purity (>95%) .

Q. Which analytical techniques are most effective for characterizing this compound purity and structure?

- Methodological Answer :

- LC-MS : Quantify purity and detect impurities using reverse-phase C18 columns with a mobile phase of 0.1% formic acid in acetonitrile/water. Monitor [M+H]+ ions (e.g., m/z 257 for the parent compound) .

- NMR/IR : Confirm structure via ¹H NMR (δ 7.8–8.2 ppm for aromatic protons) and IR (stretching at 1680 cm⁻¹ for carboxyl C=O) .

Advanced Research Questions

Q. How does the 4-methoxybenzyl substituent influence the biological activity and selectivity of benzoic acid derivatives?

- Methodological Answer :

- SAR Studies : The methoxy group enhances lipophilicity, improving membrane permeability. Docking studies (e.g., AutoDock Vina) show it occupies hydrophobic pockets in PPARα receptors, maintaining agonist selectivity without altering potency (EC₅₀ ~10 nM) .

- Experimental Validation : Compare IC₅₀ values of analogs with/without the substituent using luciferase reporter assays in HEK293 cells .

Q. How can researchers resolve contradictions in spectral data (e.g., NMR shifts) for this compound derivatives?

- Methodological Answer :

- Dynamic Effects : Use variable-temperature ¹H NMR to identify conformational exchange broadening. For example, methoxy group rotation may cause splitting at 25°C but coalesce at 50°C .

- DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to predict chemical shifts (GIAO method) and compare with experimental data .

Q. What computational strategies are optimal for modeling the electronic effects of substituents on this compound reactivity?

- Methodological Answer :

- ELF Analysis : Map electron localization to identify nucleophilic/electrophilic regions. The methoxy group donates electrons via resonance, reducing carboxylate acidity (pKa ~4.2 vs. ~2.8 for unsubstituted benzoic acid) .

- MD Simulations : Simulate solvation dynamics in water/DMSO mixtures to predict solubility trends .

Q. How can reaction conditions be optimized to scale up this compound synthesis while minimizing byproducts?

- Methodological Answer :

- Flow Chemistry : Use microreactors with controlled residence times (2–5 min) to enhance heat/mass transfer, reducing dimerization side products .

- Catalyst Screening : Test Pd/C or Ni catalysts for hydrogenation steps; optimize H₂ pressure (1–3 atm) and temperature (50–80°C) to achieve >90% conversion .

Q. What methodologies are recommended for studying the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- Forced Degradation : Incubate at pH 1–13 (37°C, 48 hrs) and analyze degradation products via HPLC-PDA. The compound is stable at pH 4–8 but hydrolyzes at extremes, forming 4-methoxybenzyl alcohol and benzoic acid .

- Accelerated Stability Testing : Store at 40°C/75% RH for 6 months; monitor color changes and assay purity monthly .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.